Carmoterol

Catalog No.
S522739
CAS No.
147568-66-9
M.F
C21H24N2O4
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmoterol

CAS Number

147568-66-9

Product Name

Carmoterol

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Synonyms

carmoterol, carmoterol hydrochloride, CHF 4226.01, CHF4232.01, TA 2005, TA-2005

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O

Carmoterol is a long-acting beta-2 adrenoceptor agonist, primarily used for its potent bronchodilating properties. It exhibits a rapid onset of action, comparable to salbutamol and formoterol, but with a longer duration of effect than salmeterol. This makes it particularly effective in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The chemical structure of carmoterol is characterized by its molecular formula, C21H24N2O4, and a molecular weight of approximately 368.43 g/mol .

  • Carmoterol's mechanism of action is similar to other β2-ARAs. It binds to β2-adrenergic receptors in the airway smooth muscle cells, leading to increased levels of cyclic adenosine monophosphate (cAMP) which relaxes the muscles and widens the airways, improving airflow [4].
  • As Carmoterol did not progress beyond clinical trials, information on its safety profile and potential hazards is not readily available. However, other β2-ARAs can have side effects like tremor, heart palpitations, and nervousness [5].

Note:

Background and Mechanism of Action:

Carmoterol is a long-acting beta2-adrenergic receptor agonist (LABA) belonging to the catecholamine class of drugs. LABAs work by mimicking the effects of adrenaline on airway smooth muscle cells, causing relaxation and bronchodilation, which improves airflow in the lungs. While the exact mechanism of long-acting bronchodilation is not fully understood, it is believed to involve sustained activation of beta2-adrenergic receptors, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle cells [].

Preclinical Studies:

Carmoterol has been studied in preclinical models of asthma and chronic obstructive pulmonary disease (COPD). These studies have shown that carmoterol effectively relaxes airway smooth muscle cells, reduces airway hyperresponsiveness, and improves lung function in animal models [, ].

Clinical Trials:

Several clinical trials have been conducted to evaluate the safety and efficacy of carmoterol in patients with asthma and COPD. These trials have shown that carmoterol is effective in improving lung function and reducing the frequency of asthma exacerbations [, ]. However, further research is needed to determine the long-term safety and efficacy of carmoterol compared to other LABAs.

Typical of beta-agonists, including:

  • Hydroxylation: The presence of hydroxyl groups allows for potential modifications that can enhance its pharmacological profile.
  • Cyclization: Carmoterol can be synthesized through cyclization reactions involving halohydrins, leading to the formation of the oxiranyl structure .
  • Substitution Reactions: The aromatic rings in the structure can participate in electrophilic substitution reactions, which may be useful for developing derivatives with altered activity profiles.

Carmoterol acts primarily as a beta-2 adrenergic receptor agonist. Its biological activities include:

  • Bronchodilation: It relaxes bronchial smooth muscle, leading to improved airflow in patients with obstructive airway diseases .
  • Anti-inflammatory Effects: While primarily a bronchodilator, carmoterol may also exhibit some anti-inflammatory properties, although this is less documented compared to its bronchodilatory effects.
  • Pharmacokinetics: Studies indicate that carmoterol has a predictable pharmacokinetic profile with minimal nonlinear accumulation upon repeated dosing .

The synthesis of carmoterol typically involves multi-step organic reactions:

  • Formation of Halohydrin: Starting from appropriate precursors, halogenated derivatives are produced.
  • Cyclization: The halohydrin undergoes cyclization to form the oxiranyl structure.
  • Final Modifications: Additional steps may include hydroxylation and other modifications to achieve the desired pharmacological properties .

Carmoterol is primarily used in the treatment of:

  • Chronic Obstructive Pulmonary Disease (COPD): It helps alleviate symptoms by improving airflow.
  • Asthma Management: Carmoterol is effective in controlling asthma symptoms due to its long duration of action.
  • Chronic Bronchitis: It aids in reducing bronchial constriction and improving respiratory function .

Carmoterol's interactions have been studied in various contexts:

  • Drug Interactions: There are no significant interactions reported with common medications used for asthma or COPD management. Safety profiles indicate that carmoterol does not significantly alter ECG results or affect serum potassium or glucose levels .
  • Receptor Binding Studies: Research has compared carmoterol's binding affinity to other beta-2 agonists, demonstrating its unique position among long-acting agents .

Carmoterol shares similarities with several other beta-2 adrenergic agonists. Here’s a comparison highlighting its uniqueness:

CompoundDuration of ActionOnset of ActionUnique Features
CarmoterolLongRapidPotent bronchodilator with minimal accumulation
SalbutamolShortRapidCommonly used for acute relief
FormoterolLongRapidFast onset but less potent than carmoterol
SalmeterolLongSlowLonger duration but slower onset
IndacaterolUltra-longRapidNewer compound with extended duration

Carmoterol stands out due to its balance between rapid onset and prolonged action, making it particularly effective for managing chronic respiratory conditions .

Receptor Binding Dynamics

β2-Adrenergic Receptor Interaction Mechanisms

Carmoterol binds to the orthosteric site of the β2-adrenergic receptor, a class A G protein-coupled receptor (GPCR). The agonist’s structure features a catechol-like head group, secondary amine, and aromatic tail, enabling interactions with key residues in the transmembrane helical bundle. Binding initiates a two-step process: initial recognition of the protonated amine by Asp113³·³² in transmembrane helix 3 (TM3), followed by hydrogen bonding between the catechol hydroxyl groups and Ser203⁵·⁴², Ser204⁵·⁴³, and Ser207⁵·⁴⁶ in TM5 [4] [6]. These interactions stabilize the active receptor conformation, facilitating coupling to downstream effectors.

The β-hydroxy group of Carmoterol forms a critical hydrogen bond with Asn312⁷·³⁹ in TM7, while its lipophilic aromatic tail occupies a hydrophobic pocket formed by residues in TM6 and TM7 [4] [6]. This dual engagement of polar and nonpolar regions ensures high-affinity binding (pEC₅₀ = 10.19) [3], distinguishing Carmoterol from partial agonists like salbutamol.

Critical Amino Acid Residues in Receptor Binding

Mutagenesis studies highlight the necessity of specific residues for Carmoterol’s efficacy:

  • Asp113³·³²: Neutralizes the agonist’s protonated amine, essential for initial docking [4] [6].
  • Ser203⁵·⁴²/Ser204⁵·⁴³/Ser207⁵·⁴⁶: Form hydrogen bonds with the catechol hydroxyls, stabilizing the active conformation [6].
  • Asn312⁷·³⁹: Coordinates with the β-hydroxy group, enhancing binding affinity [4].
  • Phe290⁶·⁵²: Engages in π-π stacking with the agonist’s aromatic ring, contributing to subtype selectivity [4].

Disruption of these residues reduces Carmoterol’s efficacy by >90%, underscoring their role in signal transduction [4] [6].

Conformational Changes Upon Receptor Activation

Carmoterol binding induces a 1 Å contraction of the catecholamine-binding pocket, measured between the Cα atoms of Asn312⁷·³⁹ and Ser203⁵·⁴² [4]. This compaction triggers rotational shifts in TM5 and TM6:

  • Ser207⁵·⁴⁶: Rotates to form a hydrogen bond with Asn312⁷·³⁹, breaking van der Waals interactions with Val172⁴·⁵⁶ in TM4 [4].
  • TM6 outward movement: The cytoplasmic end of TM6 shifts 14 Å, creating a cavity for G protein binding [4].
  • TM5 helical extension: The intracellular terminus of TM5 extends, stabilizing interactions with the Gα subunit [4].

These changes are amplified in β2-adrenergic receptors compared to β1 subtypes due to sequence variations in TM4 and TM5 [6].

Signal Transduction Pathways

cAMP-Dependent Signaling Cascade

Carmoterol activates the canonical Gαs-adenylyl cyclase pathway:

  • Gαs coupling: The agonist-bound receptor recruits Gαs, inducing GDP-to-GTP exchange.
  • cAMP production: Activated adenylyl cyclase converts ATP to cAMP, elevating intracellular levels 10-fold within 30 seconds [3].
  • Protein kinase A (PKA) activation: cAMP-dependent PKA phosphorylates downstream targets, including:
    • L-type calcium channels: Enhanced opening increases bronchodilation [1].
    • CREB transcription factor: Modulates gene expression for anti-inflammatory effects [1].

Carmoterol’s long duration (>12 hours) correlates with slow dissociation from the receptor (t₁/₂ ≈ 180 minutes) [3].

Non-Canonical Signaling Mechanisms

Carmoterol exhibits β-arrestin-biased signaling, promoting receptor internalization and MAPK activation independent of G proteins [5]. Key features include:

  • β-arrestin recruitment: Phosphorylation of Ser355/Ser356 in the receptor’s C-terminal tail by GRK2 facilitates β-arrestin binding [5].
  • ERK1/2 activation: β-arrestin scaffolds Raf-1 and MEK1, triggering ERK phosphorylation within 15 minutes [5].
  • Gene regulation: β-arrestin-mediated signaling upregulates anti-apoptotic genes (e.g., Bcl-2) [5].

This bias is attributed to Carmoterol’s rigid structure, which stabilizes a receptor conformation favoring β-arrestin coupling over Gαs [5].

Temporal Aspects of Signal Persistence

Carmoterol’s prolonged activity arises from:

  • High receptor affinity: Kd = 0.3 nM, reducing dissociation rates [3].
  • Lipid bilayer retention: The hydrophobic tail anchors Carmoterol near the receptor, enabling rebinding [6].
  • Receptor recycling: β-arrestin-mediated internalization sequesters Carmoterol-receptor complexes in endosomes, delaying degradation [5].

Receptor Desensitization and Tachyphylaxis

Molecular Mechanisms of β2-Receptor Desensitization

Repeated Carmoterol exposure triggers two desensitization pathways:

  • GRK-mediated phosphorylation:
    • GRK2 phosphorylates Ser355/Ser356, enhancing β-arrestin binding [5].
    • Phosphorylated receptors uncouple from Gαs within 60 minutes [5].
  • PKA feedback inhibition:
    • PKA phosphorylates Ser261/Ser262, reducing agonist affinity [1].
    • Internalized receptors either recycle (70%) or undergo lysosomal degradation (30%) [5].

Comparative Desensitization Profiles

Carmoterol induces slower desensitization than other agonists:

AgonistGRK Phosphorylation Rateβ-arrestin RecruitmentReceptor Resensitization Time
Carmoterol0.8 min⁻¹Partial (EC₅₀ = 30 nM)2–4 hours
Isoproterenol2.1 min⁻¹Complete (EC₅₀ = 5 nM)1–2 hours
Salbutamol1.5 min⁻¹Minimal6–8 hours

Data derived from [5] [6].

Quinolinone Backbone Significance

The quinolinone backbone represents the fundamental structural core of carmoterol, distinguishing it from other long-acting beta-2 adrenergic agonists. This heterocyclic scaffold provides the essential three-dimensional framework necessary for optimal receptor binding and selectivity [1] . The quinolinone core structure consists of a fused benzene and pyridine ring system with a lactam functionality at the 2-position, creating a rigid aromatic framework that maintains proper spatial orientation of pharmacophoric elements [3] [4].

The quinolinone backbone in carmoterol serves multiple critical functions in structure-activity relationships. First, it provides the appropriate geometric constraints that position the hydroxyl groups and side chains in optimal configurations for receptor interaction [5]. The planar nature of the quinolinone system allows for π-π stacking interactions with aromatic residues in the beta-2 adrenergic receptor binding pocket, particularly with tryptophan and phenylalanine residues [6]. Additionally, the nitrogen atom within the quinolinone ring system can participate in hydrogen bonding interactions with receptor residues, contributing to binding affinity and selectivity [7].

Comparative analysis with other beta-2 agonists reveals the unique advantages of the quinolinone scaffold. While formoterol utilizes a benzene ring system and salmeterol employs a saligenin backbone, carmoterol's quinolinone structure provides enhanced receptor selectivity and prolonged duration of action . The quinolinone core demonstrates superior beta-2 versus beta-1 selectivity compared to traditional catecholamine-based agonists, with carmoterol exhibiting a 53-fold selectivity ratio compared to formoterol's 20-fold selectivity [10].

Hydroxyl Group Positioning Effects

The strategic positioning of hydroxyl groups in carmoterol plays a crucial role in determining its pharmacological activity and receptor selectivity. The compound features two key hydroxyl groups: one at the 8-position of the quinolinone ring and another on the ethanolamine side chain [11] [12]. These hydroxyl groups are essential for receptor binding and contribute significantly to the compound's beta-2 adrenergic activity.

The 8-hydroxyl group on the quinolinone ring system is particularly critical for carmoterol's receptor selectivity and binding affinity. This hydroxyl group forms hydrogen bonds with specific amino acid residues in the beta-2 adrenergic receptor, particularly with asparagine and serine residues in the binding pocket [13] [14]. The positioning of this hydroxyl group at the 8-position creates an optimal geometry for interaction with the receptor, contributing to the compound's high selectivity for beta-2 over beta-1 receptors [15].

The ethanolamine hydroxyl group, positioned adjacent to the secondary amine, provides additional hydrogen bonding capabilities essential for full agonist activity. This hydroxyl group interacts with conserved serine residues in transmembrane helix 5 of the beta-2 adrenergic receptor, specifically Ser203 and Ser204 [16] . The stereochemistry of this hydroxyl group is critical, as only the (R)-configuration provides optimal receptor binding and activation [18].

Structural modifications to hydroxyl group positioning have demonstrated the importance of these interactions. Removal or repositioning of either hydroxyl group results in significant decreases in receptor binding affinity and functional activity [19]. The optimal spacing between the quinolinone 8-hydroxyl and the ethanolamine hydroxyl groups allows for simultaneous interaction with multiple receptor binding sites, contributing to carmoterol's high intrinsic activity and prolonged duration of action [20].

Side Chain Modifications and Activity Correlation

The side chain structure of carmoterol, particularly the methoxyphenyl group attached to the ethanolamine moiety, represents a critical determinant of its pharmacological profile. This side chain provides the molecular recognition elements necessary for beta-2 receptor selectivity and contributes significantly to the compound's unique pharmacokinetic properties [21] [22].

The methoxyphenyl side chain in carmoterol has been identified as the key structural element responsible for its exceptional beta-2 receptor selectivity. Studies using chimeric beta-2 adrenergic receptors have demonstrated that the methoxyphenyl group is critical for the compound's selectivity profile, with modifications to this group resulting in significant changes in receptor binding affinity and selectivity [23] [24]. The methoxy substitution at the para-position of the phenyl ring creates an optimal hydrophobic interaction with the receptor binding pocket while maintaining appropriate electronic properties for receptor activation [25].

The length and branching pattern of the side chain also influence carmoterol's pharmacological activity. The compound features a methylethyl linker between the ethanolamine group and the methoxyphenyl ring, creating an optimal spatial arrangement for receptor interaction . This specific chain length allows the methoxyphenyl group to occupy a hydrophobic pocket in the beta-2 receptor while maintaining proper orientation of the ethanolamine moiety for interaction with the catecholamine binding site [27].

Modifications to the side chain structure have revealed important structure-activity relationships. Shortening the side chain reduces receptor binding affinity and functional activity, while lengthening the chain beyond the optimal length also decreases activity [28]. The introduction of additional methyl groups or changes in the methoxyphenyl substitution pattern significantly affects both receptor selectivity and binding affinity, demonstrating the precision required for optimal pharmacological activity [29].

Chirality and Stereoisomer Activity Profiles

(R,R)-Stereochemistry and Receptor Selectivity

The (R,R)-stereochemical configuration of carmoterol represents the optimal spatial arrangement for beta-2 adrenergic receptor binding and activation. This specific stereoisomer demonstrates the highest receptor affinity, selectivity, and functional activity among all possible stereoisomeric forms of the compound [30] [31]. The importance of this stereochemical arrangement reflects the precise three-dimensional requirements for optimal receptor interaction and signaling pathway activation.

The (R,R)-stereochemistry of carmoterol involves two chiral centers: the carbon atom bearing the hydroxyl group on the ethanolamine side chain and the carbon atom of the methylethyl linker to the methoxyphenyl group [32] [33]. Both chiral centers must be in the (R)-configuration to achieve optimal receptor binding and activation. This stereochemical requirement reflects the asymmetric nature of the beta-2 adrenergic receptor binding pocket and the need for precise spatial positioning of pharmacophoric elements [34].

Crystal structure studies of beta-1 adrenergic receptors bound to carmoterol have provided detailed insights into the molecular basis of stereochemical selectivity. The (R,R)-configuration allows carmoterol to form optimal hydrogen bonding interactions with conserved serine residues in transmembrane helix 5, particularly Ser203, Ser204, and Ser207 [36]. These interactions are critical for agonist binding and receptor activation, with the (R,R)-stereochemistry providing the optimal geometry for simultaneous engagement of multiple binding sites [37].

The receptor selectivity of (R,R)-carmoterol is significantly enhanced compared to other stereoisomeric forms. The (R,R)-stereoisomer demonstrates a 53-fold selectivity for beta-2 over beta-1 receptors, while other stereoisomeric forms show reduced selectivity profiles [38]. This enhanced selectivity is attributed to the optimal fit of the (R,R)-configuration within the beta-2 receptor binding pocket, allowing for maximal receptor engagement while minimizing interaction with beta-1 receptors [39].

Enantiomeric Purity Impact on Pharmacological Activity

The enantiomeric purity of carmoterol has profound implications for its pharmacological activity, safety profile, and therapeutic efficacy. The requirement for high enantiomeric purity reflects the stereospecific nature of beta-2 adrenergic receptor interactions and the potential for unwanted effects from inactive or less active stereoisomers [40] [41].

Computational Modeling of Structure-Activity Relationships

Molecular Docking Studies

Molecular docking studies have provided valuable insights into the binding mode and molecular interactions of carmoterol with beta-adrenergic receptors. These computational investigations have revealed the detailed molecular basis for carmoterol's high receptor affinity, selectivity, and functional activity [49] [50]. Docking studies utilizing crystal structures of beta-1 and beta-2 adrenergic receptors have elucidated the specific binding pose and key intermolecular interactions that contribute to carmoterol's pharmacological profile [51].

High-resolution crystal structures of beta-1 adrenergic receptors bound to carmoterol have provided the structural foundation for molecular docking studies. These structures reveal that carmoterol binds in the orthosteric binding site with its quinolinone ring system positioned deep within the receptor binding pocket [52] [53]. The compound adopts a binding pose that allows for optimal interaction with conserved residues across the transmembrane helices, particularly residues in helices 3, 5, 6, and 7 [54].

Molecular docking studies have identified the key intermolecular interactions that contribute to carmoterol's high receptor affinity. The compound forms critical hydrogen bonds with Asp113 in transmembrane helix 3, Ser203, Ser204, and Ser207 in transmembrane helix 5, and Asn293 in transmembrane helix 6 [55] [56]. These interactions are consistent with the known binding requirements for beta-adrenergic agonists and explain carmoterol's high receptor affinity and functional activity [57].

Comparative docking studies between carmoterol and other beta-2 agonists have revealed the molecular basis for the compound's unique pharmacological properties. The quinolinone backbone of carmoterol provides additional binding interactions compared to the benzene ring systems of formoterol and salmeterol, contributing to its enhanced receptor selectivity and prolonged duration of action [58] [59]. The methoxyphenyl side chain of carmoterol occupies a specific hydrophobic pocket in the receptor that is not optimally engaged by other beta-2 agonists [60].

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative structure-activity relationship models have been developed to predict the pharmacological activity of carmoterol analogs and to guide the design of new beta-2 adrenergic agonists. These computational models utilize molecular descriptors and pharmacological activity data to identify the key structural features that contribute to receptor binding, selectivity, and functional activity [61] [62].

QSAR models for beta-2 adrenergic agonists have incorporated carmoterol as a key reference compound due to its high activity and selectivity. These models have identified several critical molecular descriptors that correlate with pharmacological activity, including hydrophobic properties, hydrogen bonding capacity, and molecular geometry parameters [63] [64]. The models have been validated using experimental data from carmoterol and related compounds, demonstrating good predictive ability for both binding affinity and functional activity [65].

Three-dimensional QSAR models have been particularly valuable for understanding carmoterol's structure-activity relationships. These models incorporate the three-dimensional structure of carmoterol and related compounds to identify the spatial requirements for optimal receptor binding and activation [66]. The models have revealed the importance of specific geometric arrangements of pharmacophoric elements, including the spatial relationship between the quinolinone ring, hydroxyl groups, and methoxyphenyl side chain [67].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

368.17360725 g/mol

Monoisotopic Mass

368.17360725 g/mol

Heavy Atom Count

27

UNII

9810NUL4D1

Wikipedia

Carmoterol

Dates

Last modified: 08-15-2023
TITCK Product Information: Luxnid (carmoterol hydrochloride/ciclesonide) powder for inhalation
TITCK Product Information: ROPITAL (carmoterol and tiotropium) powder for inhalation

Explore Compound Types